Cas no 96445-22-6 (2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate)

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is a fluorinated carbamate derivative characterized by its trifluoroethyl group, which enhances its chemical stability and lipophilicity. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the trifluoroethyl moiety may improve metabolic resistance, while the 3-methylphenyl group offers opportunities for further functionalization. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound's stability under various conditions ensures reliable performance in synthetic pathways, contributing to its utility in advanced research and development.
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate structure
96445-22-6 structure
Product Name:2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate
CAS No:96445-22-6
MF:C10H10F3NO2
MW:233.187113285065
CID:3108787
PubChem ID:13456567
Update Time:2025-06-09

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl 3-methylphenylcarbamate
    • AKOS002554679
    • Z55292551
    • 2,2,2-trifluoroethylN-(3-methylphenyl)carbamate
    • EN300-16351
    • 101-433-9
    • CS-0235866
    • 96445-22-6
    • 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
    • WDA44522
    • 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate
    • Inchi: 1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
    • InChI Key: VHLJEFXWCQWLET-UHFFFAOYSA-N
    • SMILES: FC(COC(NC1C=CC=C(C)C=1)=O)(F)F

Computed Properties

  • Exact Mass: 233.06636305Da
  • Monoisotopic Mass: 233.06636305Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate Pricemore >>

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$ 50.00 2022-06-07
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Additional information on 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate

Recent Advances in the Study of 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (CAS: 96445-22-6): A Comprehensive Research Brief

The compound 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (CAS: 96445-22-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.

Recent studies have highlighted the role of 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate as a versatile intermediate in the synthesis of bioactive molecules. Its trifluoroethyl group imparts enhanced metabolic stability and bioavailability, making it a valuable scaffold for designing novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, with promising results in preclinical models of inflammatory diseases.

In addition to its synthetic utility, researchers have explored the direct biological effects of this compound. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential applications in drug-drug interaction studies. The compound's mechanism of action appears to involve reversible binding to the heme iron center of these enzymes.

The pharmacokinetic profile of 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate has been systematically investigated in several recent studies. Data from animal models indicate favorable absorption and distribution characteristics, with particular accumulation in liver and kidney tissues. These findings, published in Xenobiotica, provide important insights for future drug design efforts utilizing this chemical moiety.

Emerging applications of 96445-22-6 extend beyond traditional small molecule therapeutics. A groundbreaking 2024 study in Advanced Science demonstrated its incorporation into proteolysis-targeting chimeras (PROTACs), where it served as a linker element connecting target-binding and E3 ligase-recruiting moieties. The resulting compounds showed enhanced cellular permeability and target degradation efficiency compared to conventional designs.

Despite these advances, challenges remain in the broader utilization of 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate. Recent toxicology studies have identified dose-dependent hepatotoxicity at higher concentrations, prompting investigations into structural modifications to improve safety profiles. Ongoing research efforts are also exploring its potential in combination therapies and as a tool compound for studying metabolic pathways.

In conclusion, the growing body of research on 96445-22-6 underscores its importance as both a synthetic building block and a biologically active compound. Future directions likely include optimization of its pharmacological properties, expansion of its applications in targeted protein degradation, and exploration of its potential in treating specific disease indications. The compound continues to serve as a valuable subject for interdisciplinary research at the chemistry-biology interface.

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